molecular formula C8H7Cl2NO2 B2512957 Methyl 3-amino-2,6-dichlorobenzoate CAS No. 1340366-65-5

Methyl 3-amino-2,6-dichlorobenzoate

Cat. No.: B2512957
CAS No.: 1340366-65-5
M. Wt: 220.05
InChI Key: MWUILUHXIZFRLD-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,6-dichlorobenzoate is an organic compound with the molecular formula C8H7Cl2NO2. It is a derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Scientific Research Applications

Methyl 3-amino-2,6-dichlorobenzoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2,6-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2,6-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,6-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex biaryl compounds .

Mechanism of Action

The mechanism of action of methyl 3-amino-2,6-dichlorobenzoate involves its interaction with specific molecular targets. The amino and dichloro substituents on the benzene ring play a crucial role in its reactivity. The compound can form hydrogen bonds and engage in electrostatic interactions with target molecules, influencing their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2,6-dichlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino and dichloro groups influences its reactivity and interactions with other molecules, making it valuable in various applications .

Properties

IUPAC Name

methyl 3-amino-2,6-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUILUHXIZFRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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